racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate

Description

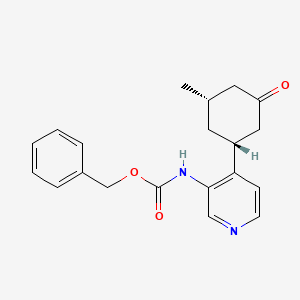

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is a chiral organic compound featuring a benzyl carbamate group attached to a pyridinyl-substituted cyclohexane ring. The cyclohexane moiety contains a methyl group at the 3-position and a ketone at the 5-position, with defined stereochemistry at the 1R and 3S positions. The racemic nature of the compound indicates an equimolar mixture of both enantiomers, which may influence its physicochemical and biological properties.

The stereochemical complexity of the molecule highlights the importance of crystallographic techniques, such as those enabled by SHELX software, for resolving its three-dimensional conformation .

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

benzyl N-[4-[(1R,3S)-3-methyl-5-oxocyclohexyl]pyridin-3-yl]carbamate |

InChI |

InChI=1S/C20H22N2O3/c1-14-9-16(11-17(23)10-14)18-7-8-21-12-19(18)22-20(24)25-13-15-5-3-2-4-6-15/h2-8,12,14,16H,9-11,13H2,1H3,(H,22,24)/t14-,16+/m0/s1 |

InChI Key |

OUYCMSVDLLRVEX-GOEBONIOSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1CC(CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclohexyl intermediate: The initial step involves the synthesis of the cyclohexyl intermediate through a series of reactions, including cyclization and functional group modifications.

Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexyl intermediate.

Formation of the carbamate moiety: The final step involves the formation of the carbamate moiety by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Biochemical Activity and Selectivity

The compound exhibits potent kinase inhibition, particularly against PIM kinases (PIM1, PIM2, PIM3), which are implicated in cancer progression .

Table 1: Kinase Inhibition Data

| Compound | PIM1 Kᵢ (nM) | PIM2 Kᵢ (nM) | PIM3 Kᵢ (nM) | KMS11luc EC₅₀ (μM) |

|---|---|---|---|---|

| Reference Compound | 0.006 | 0.018 | 0.009 | 0.17 |

Data derived from enzymatic and cellular assays .

Selectivity

-

KINOMEscan Profiling : The compound demonstrates high selectivity against PIM kinases, with minimal activity against other kinases (e.g., GSK3β, PKCτ) .

-

Scaffold Influence : Structural modifications (e.g., cyclohexyl vs. piperidine groups) significantly impact potency and selectivity .

Metabolic Stability

Microsomal stability studies reveal improved pharmacokinetic profiles for cyclohexyl derivatives compared to piperidine analogs :

Table 2: Metabolic Stability in Liver Microsomes

| Parameter | Human Microsomes | Rat Microsomes |

|---|---|---|

| t₁/₂ (min) | 3× increase | Improved |

| Hepatic Extraction Ratio (ERₕ) | ~0.46 | Reduced |

Stability correlates with reduced metabolic turnover and enhanced in vivo exposure .

Structural Variations and Reactivity

The compound’s reactivity is influenced by its functional groups:

-

Cyclohexyl Moiety : Contributes to hydrophobic interactions and metabolic stability .

-

Pyridine Ring : Facilitates hydrogen bonding via nitrogen atoms .

-

Carbamate Group : Acts as a leaving group in hydrolytic reactions (e.g., under acidic/basic conditions).

Table 3: Key Reaction Conditions

| Reaction Type | Reagents/Solvents | Catalysts/Conditions |

|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane, 110°C |

| Carbamate Formation | Benzyl chloroformate | Triethylamine |

| Reduction | NaBH₄, MeOH | 0°C |

Scientific Research Applications

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound: Racemic-Benzyl (4-((1R,3S)-3-Methyl-5-Oxocyclohexyl)Pyridin-3-yl)Carbamate

- Core Structure : Cyclohexane ring with pyridine and benzyl carbamate substituents.

- Functional Groups : Aromatic pyridine, benzyl carbamate (OCONH), cyclic ketone.

- Chirality : Two chiral centers (1R, 3S), racemic mixture.

- Molecular Complexity : Moderate, with fused cyclic systems.

Comparative Compound: U6Y (Benzyl {(3S)-1-[(2S)-1-({(2S,3R)-4-(Cyclopropylamino)-3-Hydroxy-4-Oxo-1-[(3S)-2-Oxopyrrolidin-3-yl]Butan-2-yl}Amino)-4-Methyl-1-Oxopentan-2-yl]-5-Oxopyrrolidin-3-yl}Carbamate)

- Core Structure: Peptide-like backbone with pyrrolidinone and cyclopropylamino groups.

- Functional Groups: Multiple amides, hydroxyl, ketone, and cyclopropylamino groups.

- Chirality : Five chiral centers, formal charge = 0.

- Molecular Complexity : High, with 82 atoms and 85 bonds.

Key Differences:

Backbone Architecture: The target compound features a rigid cyclohexane-pyridine scaffold, whereas U6Y adopts a flexible peptide-like structure with pyrrolidinone rings.

Chirality and Stereochemical Complexity :

- U6Y has five chiral centers compared to two in the target compound, which may impact biological target selectivity.

Physicochemical Properties (Inferred)

Research Implications

The structural differences between this compound and U6Y underscore the diversity of carbamate derivatives in drug discovery. While the target compound’s compact structure may favor blood-brain barrier penetration, U6Y’s peptide-like design could optimize protease binding. Further studies comparing their pharmacokinetic profiles and target engagement are warranted.

Biological Activity

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate, with the CAS number 1187056-01-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 338.41 g/mol. The compound features a pyridine ring substituted with a carbamate group and a cyclohexyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Inhibition of Enzymes

Research indicates that compounds similar to racemic-benzyl carbamate exhibit inhibitory effects on specific enzymes related to metabolic pathways. For instance, studies on related structures have shown that modifications can lead to potent inhibition of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .

3. Neuroprotective Effects

Compounds derived from similar scaffolds have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The modulation of gamma-secretase activity has been noted in related compounds, suggesting potential applications for cognitive enhancement or neuroprotection .

Structure-Activity Relationship (SAR)

The biological efficacy of racemic-benzyl carbamate can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Alters binding affinity and selectivity towards targets |

| Variations in cyclohexane configuration | Impacts metabolic stability and bioavailability |

| Changes in the carbamate group | Modulates solubility and interaction with biological membranes |

Case Studies and Research Findings

Several studies have provided insights into the biological activity of similar compounds:

- In vitro Studies : Compounds with similar structural features have shown low nanomolar activity against sEH, indicating that modifications can enhance potency significantly .

- Animal Models : In vivo tests have demonstrated that certain derivatives exhibit favorable pharmacokinetic profiles and therapeutic effects in murine models, particularly concerning inflammation and cancer treatment .

- Clinical Relevance : The potential for developing racemic-benzyl carbamate as a therapeutic agent hinges on its ability to modulate key biological pathways effectively, as evidenced by related compounds showing promise in clinical trials for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.